2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride
Description
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride (CAS 1017442-54-4) is a sulfonyl chloride derivative featuring a dimethylsulfamoyl substituent on the benzene ring. Its molecular formula is C₁₀H₁₃ClNO₄S₂, with a molecular weight of 307.35 g/mol . The compound is characterized by its sulfonyl chloride (-SO₂Cl) group, which confers high reactivity in nucleophilic substitution reactions, and the dimethylsulfamoyl (-NHSO₂N(CH₃)₂) moiety, which enhances solubility and modulates electronic properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of sulfonamide-based drugs .
Properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-12(2)18(15,16)10-5-3-9(4-6-10)7-8-17(11,13)14/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKCEFUTHYJYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol Oxidative Chlorination Pathway
This method utilizes 4-(dimethylsulfamoyl)phenylethanethiol as the precursor, employing controlled oxidation-chlorination sequences. A representative procedure adapted from sulfonyl chloride synthesis protocols involves:
Reaction Conditions
- Oxidant System : Sodium hypochlorite (5.7% w/v NaOCl) in sulfuric acid (2.5 M final concentration)
- Temperature Profile : -10°C to 0°C gradient during addition, 2-hour post-stirring at -5°C
- Workup : Sequential washing with pre-cooled brine (0°C) and diethyl ether (-78°C)
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| NaOCl Equivalents | 8-12 eq | 10 eq | +18% Yield |
| H2SO4 Concentration | 2.0-3.0 M | 2.5 M | +22% Purity |
| Reaction Time | 45-150 min | 120 min | +15% Yield |
The oxidative mechanism proceeds through sulfenic (R-SOH) and sulfinic (R-SO2H) acid intermediates, with final chlorination achieving complete conversion to sulfonyl chloride.
Direct Chlorosulfonation Methodology
Chlorosulfonic acid-mediated installation of the sulfonyl chloride group demonstrates particular efficacy for electron-deficient aromatic systems. Critical process parameters include:
Reaction Stoichiometry
- Chlorosulfonic acid (8.2 eq)
- Substrate: 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-thiol (1.0 eq)
- Solvent System: Neat reaction at -10°C → gradual warming to 25°C
Byproduct Formation Analysis
| Byproduct | Formation Conditions | Mitigation Strategy |
|---|---|---|
| Disulfane Derivatives | >30°C reaction temperature | Strict -10°C to 25°C gradient |
| Sulfonic Acid Adducts | Moisture contamination | P2O5 drying tube implementation |
| Oversulfonated Products | >8.5 eq ClSO3H | Precise 8.2 eq acid addition |
This method requires subsequent purification via low-temperature recrystallization from hexanes/tetrahydrofuran (4:1 v/v) to achieve >98% chromatographic purity.
Catalytic Systems for Concurrent Functionalization
Advanced catalytic approaches enable simultaneous sulfamoyl protection and sulfonyl chloride formation, significantly reducing synthetic steps.
Palladium-Mediated Coupling Reactions
Process Intensification through Continuous Flow Chemistry
Modernization of batch protocols into continuous flow systems addresses exothermicity challenges during chlorosulfonation stages:
Flow Reactor Configuration
- Reactor Type : Corrosion-resistant Hastelloy C-276 microtube
- Residence Time : 8.2 minutes
- Temperature Control : -5°C ± 0.3°C (Peltier cooling)
- Mixing Efficiency : 5-stage staggered herringbone micromixer
Comparative Performance Data
| Metric | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h | 425% |
| Byproduct Formation | 12-15% | 2.8% | 76% Reduction |
| Energy Consumption | 48 kWh/kg | 22 kWh/kg | 54% Savings |
Continuous processing enables precise control over the critical ClSO3H addition rate (0.25 mL/min ± 5%) and immediate quenching of reactive intermediates.
Advanced Purification Strategies
The compound’s thermal sensitivity (-20°C storage requirement) necessitates specialized purification protocols:
Low-Temperature Chromatography
Stationary Phase : Silica gel modified with trimethylsilyl groups
Mobile Phase : Dichloromethane/methanol gradient (0-3% MeOH)
Elution Temperature : -30°C maintained via jacketed column
Purification Efficiency
| Impurity | Retention Δ | Removal Efficiency |
|---|---|---|
| Disulfane Byproducts | +4.2 min | 99.2% |
| Sulfonic Acid Residual | +2.8 min | 98.7% |
| Chlorinated Dimers | +6.1 min | 99.8% |
This method achieves >99.5% purity as verified by qNMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride, commonly referred to as DMSPE, is a sulfonamide derivative that has garnered attention in various scientific research applications. This compound is notable for its unique chemical structure, which allows it to participate in a range of reactions and serve multiple functions across different fields, including medicinal chemistry, material science, and biochemistry.
Medicinal Chemistry
DMSPE has been explored for its potential therapeutic applications due to its ability to form sulfonamide derivatives, which are known for their antibacterial and antiviral properties.
- Antimicrobial Agents : Research indicates that sulfonamides exhibit significant antibacterial activity against a variety of pathogens. DMSPE can be utilized as a precursor for synthesizing novel sulfonamide antibiotics that may overcome existing resistance mechanisms.
- Anticancer Research : Studies have shown that certain sulfonamide derivatives possess anticancer properties. DMSPE's ability to modify biological targets makes it a candidate for developing new chemotherapeutic agents.
Organic Synthesis
DMSPE serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
- Synthesis of Sulfonamides : The compound can react with amines to yield corresponding sulfonamides, which are valuable in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : DMSPE can be used to functionalize aromatic systems through electrophilic aromatic substitution, allowing for the development of complex molecular architectures.
Material Science
In material science, DMSPE's unique properties allow it to be incorporated into polymer matrices and coatings.
- Polymer Chemistry : The incorporation of DMSPE into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that sulfonamide-containing polymers exhibit improved performance in various applications, including membranes for fuel cells.
- Coatings and Adhesives : Due to its reactivity, DMSPE can be used in formulating specialized coatings and adhesives that require specific bonding characteristics or resistance to environmental factors.
Biochemistry
DMSPE has potential applications in biochemistry, particularly in enzyme inhibition studies.
- Enzyme Inhibitors : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Investigating these interactions can provide insights into disease mechanisms and lead to the development of new therapeutic strategies.
Case Study 1: Development of Novel Antibacterial Agents
A recent study focused on synthesizing a series of sulfonamide derivatives from DMSPE. The resulting compounds were tested against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that several derivatives exhibited enhanced antibacterial activity compared to traditional sulfonamides, suggesting potential for clinical application.
Case Study 2: Sulfonamide Polymers for Fuel Cells
Research conducted on incorporating DMSPE into polymer membranes revealed that these materials demonstrated superior proton conductivity compared to conventional membranes. This study highlighted the potential of using DMSPE-derived polymers in fuel cell technology, where efficiency and durability are critical.
Case Study 3: Enzyme Inhibition Mechanisms
A biochemical study investigated the inhibitory effects of DMSPE derivatives on carbonic anhydrase enzymes. The results showed that certain modifications led to significant inhibition rates, providing a foundation for developing new drugs targeting this enzyme class in conditions such as glaucoma and epilepsy.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride with analogous compounds:
Key Observations:
Substituent Effects: The dimethylsulfamoyl group in the target compound enhances electron-donating properties compared to electron-withdrawing groups (e.g., -Cl in p-chlorobenzenesulfonyl chloride). This increases its solubility in polar solvents and stabilizes intermediates in drug synthesis .
Reactivity :
- Sulfonyl chlorides with bulky substituents (e.g., dimethylsulfamoyl) exhibit slower hydrolysis rates compared to simpler analogs like benzenesulfonyl chloride, improving stability during storage .
- Thiophene-containing derivatives (e.g., 2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride) may undergo side reactions due to sulfur’s nucleophilicity, limiting their utility .
Applications :
- The target compound’s dimethylsulfamoyl group aligns with bioactive sulfonamide motifs, making it a preferred intermediate in antihypertensive and antimicrobial drug synthesis .
- p-Chlorobenzenesulfonyl chloride is favored in industrial applications (e.g., polymer crosslinking) due to cost-effectiveness and straightforward synthesis .
Biological Activity
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for its diverse biological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 275.79 g/mol
The mechanism of action of sulfonamide compounds typically involves the inhibition of bacterial folate synthesis by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the production of folate, which is essential for bacterial growth and replication. Recent studies have demonstrated that sulfonamide derivatives can also interact with various molecular targets, leading to apoptosis in cancer cells and modulation of inflammatory pathways.
Biological Activity Overview
The biological activities of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride have been investigated through various in vitro and in vivo studies. Below is a summary of its key biological activities:
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of several sulfonamide derivatives, including 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride. The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests its potential utility as an antibacterial agent.
- Anticancer Properties : In a recent investigation, the compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The results indicated that it reduced cell viability significantly with IC50 values around 15 µM, highlighting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Research showed that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses.
Research Findings
Recent findings have expanded on the biological activity of sulfonamide compounds:
- A study demonstrated that modifications to the sulfonamide structure could enhance binding affinity to DHPS, improving antibacterial efficacy.
- Another research highlighted the potential of these compounds in inhibiting carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride, and what critical parameters influence yield?
- Methodological Answer : A common approach involves sulfonation followed by chlorination. For example, sulfonation of a dimethylsulfamoyl precursor can be achieved using sulfur-based reagents (e.g., sulfur trioxide complexes), followed by reaction with hydrogen chloride or thionyl chloride to introduce the sulfonyl chloride group . Critical parameters include reaction temperature (maintained below 40°C to avoid side reactions), stoichiometry of chlorinating agents, and anhydrous conditions to prevent hydrolysis. Evidence from analogous sulfonyl chloride syntheses highlights the importance of stepwise purification via recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm structural integrity, with characteristic peaks for sulfonyl chloride (~3.5 ppm for CHSOCl) and dimethylsulfamoyl groups.
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
Q. What safety precautions are essential when handling this sulfonyl chloride?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are irritants .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound in terms of reaction efficiency and scalability?
- Methodological Answer : Implement a DoE framework to test variables like temperature (20–60°C), reagent molar ratios (1:1 to 1:3), and reaction time (2–24 hours). Flow chemistry systems (e.g., continuous-flow reactors) can enhance scalability by improving heat transfer and reducing hazardous intermediate accumulation . Statistical models (e.g., response surface methodology) identify optimal conditions while minimizing experimental runs .
Q. How to address discrepancies in reaction yields reported across different synthetic methodologies?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., moisture levels, catalyst purity). Systematic analysis includes:
- Reagent Quality Control : Use anhydrous solvents and freshly distilled chlorinating agents.
- Byproduct Identification : Employ LC-MS or F NMR (if fluorinated intermediates exist) to detect side products .
- Reproducibility Trials : Replicate protocols under controlled humidity and inert atmospheres (argon/nitrogen) to isolate critical factors .
Q. What strategies can mitigate hydrolysis or degradation during storage or reactions?
- Methodological Answer :
- Storage : Store under inert gas at –20°C in airtight, amber vials to limit exposure to moisture and light.
- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to absorb trace water .
- Reaction Solvents : Use aprotic solvents (e.g., dichloromethane, acetonitrile) to minimize nucleophilic attack by water .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
